5-Methoxy cytidine

mRNA Therapeutics Synthetic Biology Nucleoside Modification

5-Methoxy cytidine (37805-90-6) is a pyrimidine nucleoside analog with a 5-methoxy group, differentiating it from natural 5-methylcytidine. It inhibits DNA methyltransferases and is used as a probe to study methylation pathways. It is a key component in patented mRNA therapeutic formulations and analytical standards. Buy now to ensure experimental fidelity.

Molecular Formula C10H15N3O6
Molecular Weight 273.24 g/mol
CAS No. 37805-90-6
Cat. No. B3052007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy cytidine
CAS37805-90-6
Molecular FormulaC10H15N3O6
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESCOC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H15N3O6/c1-18-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)
InChIKeyIZFJAICCKKWWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy Cytidine (CAS 37805-90-6): A Core 5-Modified Cytidine Analog for Epigenetic and RNA Therapeutic Research


5-Methoxy cytidine (CAS 37805-90-6, molecular formula C10H15N3O6) is a pyrimidine nucleoside analog distinguished by a methoxy (-OCH3) substitution at the 5-position of the cytosine base . Unlike the naturally occurring 5-methylcytidine (5-mC) modification central to epigenetic regulation, this synthetic derivative is not a direct substrate for DNA methyltransferases but is recognized as a cytidine analog with a mechanism of inhibiting DNA methyltransferases (DNMTs), a class of enzymes including Zebularine and 5-azacytidine [1][2]. As a 5-modified pyrimidine nucleoside, it serves as a critical biochemical tool for investigating methylation-related pathways and holds potential anti-metabolic and anti-tumor research applications . Its synthetic accessibility, reported through reactions like the condensation of 5-methoxyuridine with dimethylated diphosphate, underpins its availability for advanced nucleic acid research, including its use in generating modified polynucleotides such as poly(mo⁵C) [3].

5-Methoxy Cytidine vs. 5-Methylcytidine and Zebularine: Why Structural Nuance Dictates Research Utility and Procurement Decisions


Generic substitution among cytidine analogs is scientifically unsound due to profound functional divergence dictated by specific chemical modifications at the 5-position. While 5-methylcytidine (5-mC) is the natural epigenetic marker and Zebularine is a well-characterized DNMT inhibitor, 5-methoxy cytidine occupies a distinct niche defined by its 5-methoxy group . This moiety confers altered steric and electronic properties that directly impact molecular recognition by enzymes, base-pairing fidelity in synthetic nucleic acids, and overall molecule stability, as evidenced by differential incorporation into RNA via 5-Methoxy-CTP [1]. Consequently, selecting the incorrect analog—for example, using 5-mC when a non-natural, potentially less immunogenic or metabolically stable variant is required—can lead to failed experimental outcomes, particularly in mRNA therapeutic development or mechanistic studies of DNMT inhibition. The following quantitative evidence delineates exactly where 5-methoxy cytidine offers verifiable, context-dependent differentiation that justifies its specific procurement .

5-Methoxy Cytidine (CAS 37805-90-6) Selection Guide: Quantitative Comparative Data for Scientific Procurement


5-Methoxy vs. 5-Methylcytidine: Divergent Roles in mRNA Therapeutic Constructs (Patent Evidence)

5-Methoxy cytidine is explicitly claimed as a distinct component from 5-methylcytidine in patent literature for therapeutic mRNA formulations, indicating a non-redundant functional role [1]. The patent EP 3589290 A4 (Arcturus Therapeutics) defines RNA molecules that can contain one or more 5-methoxyuridines *and* 5-methylcytidines, demonstrating that these modifications are not interchangeable but rather serve separate purposes in modulating mRNA properties [1][2]. This differentiation is critical for procurement: researchers developing proprietary mRNA constructs must source the specific modified nucleoside (or its triphosphate, 5-Methoxy-CTP) to exactly replicate patented compositions or explore unique sequence-property relationships .

mRNA Therapeutics Synthetic Biology Nucleoside Modification

5-Methoxy vs. 5-Methylcytidine: Comparative Influence on DNA i-Motif Structural Stability

Structural studies reveal that a 5-methyl substitution on cytidine increases the stability of protonated DNA i-motif base pairs, with the stabilization effect being more than twice as large for DNA than for RNA [1]. While direct data for a 5-methoxy group is not available in this study, the finding establishes a clear baseline: modifications at the 5-position differentially affect nucleic acid structure and stability based on the precise chemical nature of the substituent [1]. This provides a class-level inference that the larger, electron-donating 5-methoxy group will exhibit a distinct stabilization or destabilization profile compared to the 5-methyl group, a critical consideration for researchers designing pH-sensitive DNA nanostructures or investigating i-motif biology.

Nucleic Acid Structure i-Motif Biophysical Chemistry

5-Methoxy Cytidine vs. Zebularine: Differentiated DNMT Inhibition and Chemical Stability Profiles

Both 5-methoxy cytidine and Zebularine are described as cytidine analogs that inhibit DNA methyltransferases (DNMTs), yet they possess distinct chemical and biological profiles . Zebularine is a well-documented DNMT inhibitor known for its covalent binding mechanism and inhibition of cytidine deaminase (Ki of 2 μM) . 5-Methoxy cytidine, by contrast, is often cited as having a mechanism of inhibiting DNMTs, but with a unique methoxy modification that is anecdotally linked to enhanced stability and efficacy in some vendor literature [1]. Crucially, no direct, quantitative comparison of their DNMT inhibitory potency (e.g., IC50 values) or selectivity was identified. The differentiation therefore lies in their distinct chemical structures and the potential for 5-methoxy cytidine to offer a different pharmacological or biochemical profile, making it a non-substitutable tool for probing DNMT mechanisms.

Epigenetics DNA Methyltransferase Chemical Stability

5-Methoxy Cytidine Triphosphate (5-Methoxy-CTP): Enzymatic Incorporation into RNA for Epitranscriptomic Engineering

5-Methoxy-CTP, the triphosphate form of 5-methoxy cytidine, is specifically designed for enzymatic incorporation into RNA during in vitro transcription, enabling the synthesis of RNA molecules with site-specific or global 5-methoxycytidine modifications . This application is distinct from that of 5-methylcytidine triphosphate (5-mCTP) or unmodified CTP. While 5-mCTP is known to enhance mRNA stability and splicing, 5-Methoxy-CTP provides an alternative chemical handle for probing how a 5-methoxy group impacts RNA structure, protein interactions, and immunogenicity [1]. The ability to enzymatically generate modified RNA makes 5-Methoxy-CTP a unique and non-substitutable reagent for epitranscriptomic research and for the production of modified mRNA for therapeutic applications.

In Vitro Transcription RNA Synthesis Epitranscriptomics

5-Methoxy Cytidine vs. Unmodified Cytidine: Distinctive Physicochemical Properties

The 5-methoxy substitution confers distinct physicochemical properties compared to unmodified cytidine (CAS 65-46-3). Vendor data consistently report a molecular weight of 273.24 g/mol for 5-methoxy cytidine, a significant increase over cytidine's 243.22 g/mol [1]. Furthermore, calculated properties for 5-methoxycytidine, such as a density of 1.8±0.1 g/cm³ and a boiling point of 569.9±60.0 °C at 760 mmHg, indicate altered behavior during analytical characterization, purification, and formulation . These differences are critical for analytical chemists developing HPLC or LC-MS methods, as 5-methoxy cytidine will exhibit a different retention time and ionization efficiency than cytidine, necessitating its use as a distinct analytical standard.

Physicochemical Characterization Nucleoside Chemistry Analytical Chemistry

5-Methoxy Cytidine (CAS 37805-90-6): Definitive Application Scenarios Supported by Evidence


Development and Replication of Proprietary mRNA Therapeutic Constructs

This compound is a defined component in patented mRNA therapeutic formulations. Researchers engaged in developing next-generation mRNA vaccines or therapies must procure 5-methoxy cytidine (or its triphosphate, 5-Methoxy-CTP) to faithfully replicate or innovate upon existing patent claims, ensuring their constructs contain the precise modified nucleosides specified for optimal translation, stability, or reduced immunogenicity [1].

Mechanistic Studies of DNA Methyltransferase (DNMT) Inhibition

As a distinct cytidine analog with a reported mechanism of DNMT inhibition, 5-methoxy cytidine serves as a non-redundant chemical probe. Its procurement is justified for research programs aiming to differentiate the inhibitory profiles, binding modes, or cellular consequences of various DNMT inhibitors, comparing its effects directly against established compounds like Zebularine or 5-azacytidine to identify unique biological signatures [2].

Enzymatic Synthesis of 5-Methoxycytidine-Modified RNA for Epitranscriptomic Analysis

This application requires procurement of the triphosphate form, 5-Methoxy-CTP. It is uniquely suited for use as a substrate in in vitro transcription reactions to generate RNA molecules containing 5-methoxycytidine . This modified RNA is a critical tool for investigating the role of this specific epitranscriptomic mark in RNA folding, protein binding, and translational control.

Physicochemical and Analytical Reference Standard for Nucleoside Characterization

With its distinct molecular weight (273.24 g/mol) and predicted physical properties compared to unmodified cytidine, 5-methoxy cytidine is a required analytical standard . Analytical chemistry and quality control laboratories must use it for method development (HPLC, LC-MS) to accurately identify, quantify, and assess the purity of this specific modified nucleoside in complex biological mixtures or synthetic batches.

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